Ketanserin

Description

Propriétés

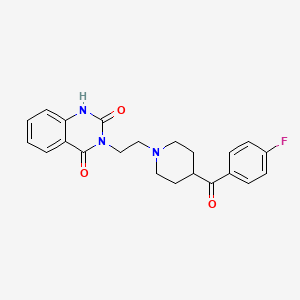

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCSQOGAWCVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023188 | |

| Record name | Ketanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74050-98-9, 83846-83-7 | |

| Record name | Ketanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketanserin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketanserin tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ketanserin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F9DE4CT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ketanserin's Mechanism of Action on 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserin is a quinazoline derivative that has been instrumental in the pharmacological characterization of the serotonin 2A (5-HT2A) receptor. Initially developed as an antihypertensive agent, its potent and selective antagonist activity at 5-HT2A receptors has made it an invaluable tool in neuroscience research and a benchmark for the development of novel therapeutics targeting the serotonergic system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with the 5-HT2A receptor, detailing its binding characteristics, functional effects on downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Antagonism at the 5-HT2A Receptor

This compound functions primarily as a competitive antagonist and, under certain conditions, an inverse agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[1][2] By binding to the orthosteric site of the receptor, this compound prevents the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), from binding and initiating the cascade of intracellular events that lead to a physiological response.[3]

Binding Affinity and Potency

This compound exhibits high affinity for the human 5-HT2A receptor, with reported binding affinity (Ki) values typically in the low nanomolar range. Its potency in functional assays, measured as the concentration required to inhibit 50% of the maximal response to an agonist (IC50), is also in the nanomolar range, underscoring its effectiveness in blocking 5-HT2A receptor-mediated signaling.

Table 1: Quantitative Binding and Functional Data for this compound at the 5-HT2A Receptor

| Parameter | Species | Assay Type | Value | Reference(s) |

| Binding Affinity (Ki) | Human | [³H]-Ketanserin Radioligand Binding | 0.28 nM | [4] |

| Human | [³H]-Ketanserin Radioligand Binding | 0.3 nM | [4] | |

| Human | [³H]-Ketanserin Radioligand Binding | 0.35 nM | [5] | |

| Human | [³H]-Ketanserin Radioligand Binding | 0.52 nM | [5] | |

| Rat | [³H]-Ketanserin Radioligand Binding | 0.8 nM | [6] | |

| Functional Potency (IC50) | Human | IP1 Accumulation Assay | 5.7 nM | [7] |

| Human | Calcium Mobilization Assay | 32 nM | [4] | |

| Human | hERG current inhibition | 110 nM | [8][9] | |

| Rat | Platelet Aggregation Inhibition | 240 nM | [8] |

Impact on Downstream Signaling Pathways

The 5-HT2A receptor, upon activation by an agonist like serotonin, initiates a series of intracellular signaling events. This compound, by blocking this initial step, effectively attenuates these downstream pathways.

Gq/11 Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G proteins.[1][2] Agonist binding leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[10] DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses. This compound's antagonism at the 5-HT2A receptor prevents this entire cascade.

β-Arrestin Pathway and Inverse Agonism

In addition to G-protein mediated signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. Some ligands can preferentially activate one pathway over the other, a phenomenon known as biased agonism. While the primary action of this compound is antagonism of Gq/11 signaling, there is evidence to suggest it can also act as an inverse agonist.[11] Inverse agonism occurs when a ligand binds to a receptor and reduces its basal, or constitutive, activity in the absence of an agonist. This suggests that the 5-HT2A receptor has a degree of spontaneous activity that is inhibited by this compound. Furthermore, some studies indicate that this compound may exhibit biased signaling, potentially favoring G-protein pathways over β-arrestin recruitment, although this is an area of ongoing research.[11]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor. It involves the use of a radiolabeled ligand, typically [³H]-ketanserin, that binds to the receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

For competition binding, add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of [³H]-ketanserin to each well.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled 5-HT2A ligand (e.g., spiperone) to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to block agonist-induced production of inositol phosphates, a key step in the Gq/11 signaling pathway.

Protocol:

-

Cell Culture and Labeling:

-

Culture cells expressing the 5-HT2A receptor in 24- or 48-well plates.

-

Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

-

Assay Procedure:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Add increasing concentrations of this compound to the cells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of a 5-HT2A receptor agonist (e.g., serotonin or DOI).

-

Incubate for a defined time (e.g., 30-60 minutes) to allow for IP accumulation.

-

-

Extraction and Measurement:

-

Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Separate the aqueous (containing inositol phosphates) and organic (containing lipids) phases.

-

Isolate the total inositol phosphates from the aqueous phase using anion-exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphate accumulation against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value of this compound for inhibiting agonist-induced IP accumulation.

-

Calcium Imaging Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration, a direct consequence of Gq/11 pathway activation.

Protocol:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the 5-HT2A receptor on glass-bottom dishes or 96-well imaging plates.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer. The "AM" ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator in the cytosol.

-

-

Imaging and Data Acquisition:

-

Mount the plate on the stage of a fluorescence microscope or a plate reader equipped for fluorescence imaging.

-

Establish a baseline fluorescence reading.

-

Add increasing concentrations of this compound to the cells and incubate.

-

Add a fixed concentration of a 5-HT2A agonist to stimulate the cells.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured, which provides a more quantitative measure of intracellular calcium concentration.

-

-

Data Analysis:

-

Quantify the peak fluorescence response following agonist addition in the presence of different concentrations of this compound.

-

Plot the peak response against the log concentration of this compound.

-

Determine the IC50 value of this compound for the inhibition of agonist-induced calcium mobilization.

-

Conclusion

This compound's well-characterized mechanism of action as a potent and selective antagonist of the 5-HT2A receptor has solidified its position as a critical tool in pharmacology and neuroscience. Its ability to block the canonical Gq/11 signaling pathway, coupled with its potential inverse agonist properties, provides a multifaceted approach to modulating the serotonergic system. The experimental protocols detailed in this guide form the basis for the continued investigation of 5-HT2A receptor pharmacology and the development of novel therapeutic agents with improved selectivity and efficacy. A thorough understanding of this compound's molecular interactions with the 5-HT2A receptor is paramount for researchers and drug development professionals seeking to unravel the complexities of serotonergic neurotransmission and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The 5-HT2 antagonist this compound is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serotonin 2A Receptor Antagonist Ketanserin as a Blocker of Psilocybin's Psychedelic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocybin, the primary psychoactive component of "magic mushrooms," is a classic psychedelic agent that holds significant promise in the treatment of various psychiatric disorders, including depression, anxiety, and substance use disorders. Its profound effects on consciousness are primarily mediated by its interaction with the serotonin 2A (5-HT2A) receptor. Understanding the precise mechanisms of psilocybin's action is paramount for its safe and effective therapeutic application. A key pharmacological tool in elucidating these mechanisms is ketanserin, a potent and selective antagonist of the 5-HT2A receptor. This technical guide provides a comprehensive overview of the role of this compound in blocking the psychedelic effects of psilocybin, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: A Tale of a Receptor

The psychoactive effects of psilocybin are initiated by its active metabolite, psilocin, which acts as an agonist at the 5-HT2A receptor.[1][2] This G-protein coupled receptor is widely expressed in the brain, particularly in high-level cortical regions.[3] Activation of the 5-HT2A receptor by psilocin triggers a cascade of intracellular signaling events, leading to the characteristic alterations in perception, cognition, and mood that define the psychedelic experience.[1][4]

This compound, conversely, is a 5-HT2A receptor antagonist.[5][6] It binds to the same receptor as psilocin but does not activate it. Instead, it competitively blocks psilocin from binding, thereby preventing the initiation of the downstream signaling cascade.[7] This blockade is the fundamental mechanism by which this compound attenuates or completely abolishes the subjective and physiological effects of psilocybin.[7][8][9] this compound also exhibits antagonist activity at α1-adrenergic receptors, which contributes to its antihypertensive effects, but its blockade of psychedelic effects is primarily attributed to its action at the 5-HT2A receptor.[5][10]

Quantitative Data on this compound's Blockade of Psilocybin's Effects

Numerous studies have quantified the extent to which this compound can block the effects of psilocybin. The following tables summarize key quantitative findings from human and animal studies.

Table 1: Human Studies on this compound's Blockade of Psilocybin's Subjective Effects

| Study (Year) | Psilocybin Dose | This compound Dose | Key Subjective Effects Measured (and Scale) | Percentage Reduction in Psilocybin Effects with this compound Pretreatment |

| Vollenweider et al. (1998) | 15 mg/70 kg, p.o. | 40 mg, p.o. | Oceanic Boundlessness, Anxious Ego-Disintegration, Visionary Restructuralization (APZ questionnaire) | Significant attenuation of all core psychedelic dimensions |

| Quednow et al. (2012) | 260 µg/kg, p.o. | 40 mg, p.o. | Altered States of Consciousness (5D-ASC) | Significant reduction in "Oceanic Boundlessness" and "Visionary Restructuralization" scores[11] |

| Preller et al. (2017) | 100 µg LSD (pharmacologically similar to psilocybin) | 40 mg, p.o. | Subjective drug effects (Visual Analog Scales) | Almost complete prevention of acute subjective effects[12] |

Table 2: Animal Studies on this compound's Blockade of Psilocybin-Induced Behaviors

| Study (Year) | Animal Model | Psilocybin Dose | This compound Dose | Key Behavioral Effect Measured | Percentage Reduction in Psilocybin Effects with this compound Pretreatment |

| Hesselgrave et al. (2021) | Mouse | 1 mg/kg, i.p. | 2 mg/kg, i.p. | Head-twitch response (HTR) | Complete blockade of HTR[13] |

| Fantegrossi et al. (2008) | Mouse | 1 mg/kg, i.p. | 1 mg/kg, i.p. | Head-twitch response (HTR) | Abolished HTR[14] |

| Gonzalez-Maeso et al. (2007) | Mouse | - | - | Head-twitch response (HTR) in 5-HT2A receptor knockout mice | HTR absent in knockout mice, demonstrating 5-HT2A mediation[1] |

Table 3: Physiological and Neurophysiological Effects

| Study (Year) | Modality | Psilocybin Dose | This compound Dose | Key Physiological/Neurophysiological Effect Measured | Effect of this compound Pretreatment |

| Kometer et al. (2012) | EEG | 215 µg/kg, p.o. | 40 mg, p.o. | Decreased alpha power | Normalized psilocybin-induced decrease in alpha power[15] |

| Quednow et al. (2012) | Prepulse Inhibition (PPI) | 260 µg/kg, p.o. | 40 mg, p.o. | Decreased PPI at 30 ms lead interval | Reversed the psilocybin-induced deficit in PPI[11] |

| Madsen et al. (2024) | ASL MRI | 0.2 mg/kg, i.v. | 0.3 mg/kg, i.v. | Decreased cerebral blood flow (CBF) | Psilocybin induced a significantly greater decrease in CBF compared to this compound[16][17] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's blockade of psilocybin's effects.

Human Study: Double-Blind, Placebo-Controlled Crossover Design

-

Objective: To assess the role of 5-HT2A receptors in mediating the subjective and physiological effects of psilocybin in healthy human volunteers.

-

Participants: Healthy volunteers with previous experience with psychedelics, screened for medical and psychiatric contraindications.

-

Design: A double-blind, randomized, placebo-controlled, crossover design with four conditions:

-

Placebo + Placebo

-

This compound (40 mg, p.o.) + Placebo

-

Placebo + Psilocybin (e.g., 260 µg/kg, p.o.)

-

This compound (40 mg, p.o.) + Psilocybin (e.g., 260 µg/kg, p.o.)

-

-

Procedure:

-

This compound or placebo is administered orally 60 minutes prior to the administration of psilocybin or placebo.

-

Subjective effects are assessed at regular intervals using validated questionnaires such as the Altered States of Consciousness (5D-ASC) questionnaire.

-

Physiological measures (e.g., heart rate, blood pressure) and neurophysiological measures (e.g., EEG, fMRI) are recorded throughout the experimental session.

-

Blood samples may be drawn to determine plasma levels of psilocin.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the effects of psilocybin in the presence and absence of this compound pretreatment.

Animal Study: Head-Twitch Response (HTR) in Mice

-

Objective: To determine if the 5-HT2A receptor is necessary for the behavioral effects of psilocybin in a rodent model.

-

Animals: Male C57BL/6J mice.

-

Design: Pretreatment with this compound followed by psilocybin administration.

-

Procedure:

-

Mice are pretreated with an intraperitoneal (i.p.) injection of this compound (e.g., 1-2 mg/kg) or vehicle (e.g., saline).

-

After a specified time (e.g., 30-60 minutes), mice are administered an i.p. injection of psilocybin (e.g., 1 mg/kg) or vehicle.[13][14]

-

Immediately following the psilocybin injection, mice are placed in an observation chamber.

-

The number of head-twitches (rapid, rotational head movements) is counted for a defined period (e.g., 15-30 minutes).

-

-

Data Analysis: The number of head-twitches in the this compound-pretreated group is compared to the vehicle-pretreated group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Psilocybin and this compound Signaling Pathway at the 5-HT2A Receptor.

Caption: Workflow of a Human Psilocybin-Ketanserin Interaction Study.

Caption: Logical Relationship of Psilocin and this compound at the 5-HT2A Receptor.

Conclusion

This compound serves as an indispensable pharmacological tool for investigating the 5-HT2A receptor-mediated effects of psilocybin. The consistent and robust blockade of psilocybin's psychedelic effects by this compound across a range of studies provides compelling evidence for the central role of the 5-HT2A receptor in the mechanism of action of classic psychedelics. For researchers and drug development professionals, understanding this interaction is crucial for designing future clinical trials, developing novel psychedelic-based therapies with improved safety profiles, and furthering our fundamental knowledge of the neurobiology of consciousness. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide offer a comprehensive resource for those working at the forefront of psychedelic science.

References

- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Single Dose of Psilocybin Increases Synaptic Density and Decreases 5-HT2A Receptor Density in the Pig Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. | Semantic Scholar [semanticscholar.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 7. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Psilocybin-induced deficits in automatic and controlled inhibition are attenuated by this compound in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Psilocybin-Induced Deficits in Automatic and Controlled Inhibition are Attenuated by this compound in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Reverses the Acute Response to LSD in a Randomized, Double-Blind, Placebo-Controlled, Crossover Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Drugs [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. medrxiv.org [medrxiv.org]

- 17. Acute psilocybin and this compound effects on cerebral blood flow: 5-HT2AR neuromodulation in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Synaptic Plasticity with Ketanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of Ketanserin as a tool to investigate the mechanisms of synaptic plasticity. This compound, a selective antagonist of the serotonin 5-HT2A receptor, has emerged as a valuable pharmacological agent for dissecting the intricate signaling pathways that govern learning and memory at the cellular level. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, quantitative data, and the underlying signaling cascades involved when using this compound in synaptic plasticity research.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory. A key molecular player in this process is the N-methyl-D-aspartate (NMDA) receptor, whose activation is crucial for the induction of long-term potentiation (LTP), a persistent strengthening of synapses. The serotonergic system, through its various receptors, is a significant modulator of synaptic plasticity. This compound, by selectively blocking the 5-HT2A receptor, allows researchers to probe the specific role of this receptor subtype in shaping synaptic strength and neuronal circuitry.[1] Understanding the interplay between the serotonergic system and the core machinery of synaptic plasticity is crucial for developing novel therapeutics for a range of neurological and psychiatric disorders.

This compound functions primarily as a selective antagonist for the 5-HT2A serotonin receptor.[2] Beyond its well-known effects on vascular smooth muscle, it also exhibits activity at other receptors, including alpha-1 adrenergic receptors, which should be considered when interpreting experimental results.[2] In the context of the central nervous system, the 5-HT2A receptor is implicated in modulating mood, cognition, and perception.

Experimental Protocols

The following are detailed methodologies for key experiments investigating the effects of this compound on synaptic plasticity. These protocols are based on established techniques and should be adapted and optimized for specific laboratory conditions and research questions.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP in acute hippocampal slices, a classic model for studying synaptic plasticity.

2.1.1. Hippocampal Slice Preparation

-

Anesthesia and Brain Extraction: Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

-

Slicing: Mount the hippocampus on a vibratome stage and cut 300-400 µm thick transverse slices in ice-cold, oxygenated aCSF.

-

Recovery: Transfer the slices to an interface or submersion chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

2.1.2. Electrophysiological Recording and LTP Induction

-

Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After a stable baseline fEPSP is established for at least 20-30 minutes (stimulating at 0.05 Hz), apply this compound to the perfusion bath at the desired concentration. A commonly used concentration is 5 µM . Allow the slice to incubate with this compound for at least 20-30 minutes before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second, or a theta-burst stimulation (TBS) protocol.

-

Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP. The fEPSP slope is the most common parameter measured to quantify synaptic strength.

In Vivo Electrophysiology and Behavioral Analysis

This section outlines a general workflow for investigating the effects of systemically administered this compound on synaptic plasticity and behavior in rodents.

2.2.1. Animal Preparation and Drug Administration

-

Surgical Implantation: Surgically implant a recording electrode in the hippocampus (e.g., CA1) and a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals) of an anesthetized rodent. Allow for a recovery period of at least one week.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) or via other appropriate routes. Doses used in published studies include a subchronic regimen of 0.1 mg/kg/day for 7 days [3] or acute injections of 0.6, 1.2, or 2.4 µg directly into the CA1 region.[1][4][5] The timing of administration relative to electrophysiological recording or behavioral testing is a critical parameter.

2.2.2. In Vivo LTP Recording

-

Baseline Recording: Record baseline fEPSPs in the awake, freely moving animal.

-

LTP Induction: Deliver an HFS or TBS protocol through the stimulating electrode.

-

Post-Induction Recording: Monitor the potentiation of the fEPSP slope over several hours or days.

2.2.3. Behavioral Testing

-

Forced Swim Test: This test is used to assess antidepressant-like effects. Following the drug administration protocol, place the animal in a cylinder of water and record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.[3]

-

Spatial Learning and Memory Tasks: Tasks such as the Morris water maze or T-maze can be used to assess the effects of this compound on cognitive functions that rely on hippocampal plasticity.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on synaptic plasticity and related molecular markers.

| Experiment Type | Preparation | This compound Concentration/Dose | Key Finding | Quantitative Result | Reference |

| In Vitro LTP | Mouse Anterior Cingulate Cortex Slices | 5 µM | Facilitation of LTP induction | LTP amplitude enhanced to ~170% of baseline | [6] |

| In Vivo Molecular Markers | Rat Hippocampus (co-administered with fluoxetine) | 0.1 mg/kg/day for 7 days | Increased BDNF mRNA expression in the dentate gyrus | Statistically significant increase (specific percentage not provided) | [3] |

| In Vivo Molecular Markers | Rat Hippocampus (co-administered with fluoxetine) | 0.1 mg/kg/day for 7 days | Increased β-catenin protein expression in total homogenate and membrane fraction | Statistically significant increase (specific percentage not provided) | [7] |

| Behavioral Assay (Forced Swim Test) | Rats (co-administered with fluoxetine) | 0.1 mg/kg/day for 7 days | Decreased immobility time | Statistically significant decrease (specific duration not provided) | [3] |

| In Vivo Behavioral Assay | Rats (direct CA1 injection) | 2.4 µg | Decreased decision time in a T-maze | Statistically significant decrease in latency | [1][4][5] |

Signaling Pathways and Visualizations

This compound's effects on synaptic plasticity are mediated through a complex signaling cascade initiated by the blockade of the 5-HT2A receptor. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

5-HT2A Receptor Signaling Cascade

Blockade of the 5-HT2A receptor by this compound prevents the activation of the Gq protein-coupled signaling pathway. This pathway, when activated by serotonin, leads to the production of second messengers that can modulate neuronal excitability and gene expression.

Caption: this compound blocks serotonin binding to the 5-HT2A receptor.

This compound's Influence on BDNF and β-Catenin Signaling

The antagonism of 5-HT2A receptors by this compound can lead to an increase in Brain-Derived Neurotrophic Factor (BDNF) expression. BDNF, in turn, plays a crucial role in synaptic plasticity, partly through its interaction with the β-catenin signaling pathway.

Caption: this compound enhances synaptic plasticity via BDNF and β-catenin.

Experimental Workflow for In Vitro LTP Studies

The following diagram outlines the logical flow of an in vitro LTP experiment designed to test the effects of this compound.

Caption: Workflow for in vitro LTP experiments with this compound.

Discussion and Future Directions

The use of this compound has significantly advanced our understanding of the serotonergic modulation of synaptic plasticity. By blocking 5-HT2A receptors, researchers can effectively isolate the contribution of this specific pathway to processes like LTP. The facilitation of LTP by this compound suggests that endogenous serotonin, acting through 5-HT2A receptors, may normally exert a restraining influence on synaptic strengthening. This has important implications for understanding the pathophysiology of disorders characterized by both serotonergic dysregulation and cognitive deficits.

Future research should focus on elucidating the precise downstream molecular targets of the 5-HT2A receptor signaling cascade that mediate its effects on NMDA and AMPA receptor function. Investigating the dose-dependent effects of this compound on different forms of synaptic plasticity, including long-term depression (LTD), will provide a more complete picture of its modulatory role. Furthermore, exploring the therapeutic potential of targeting the 5-HT2A receptor to ameliorate plasticity deficits in animal models of neurological and psychiatric disorders is a promising avenue for drug development. The continued use of this compound as a research tool will undoubtedly continue to yield valuable insights into the complex mechanisms governing brain function and dysfunction.

References

- 1. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Subchronic treatment with fluoxetine and this compound increases hippocampal brain-derived neurotrophic factor, β-catenin and antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of the Pirenperone and this compound injected into the CA1 region on spatial discrimination | Acta Medica Iranica [acta.tums.ac.ir]

- 5. virascience.com [virascience.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Subchronic treatment with fluoxetine and this compound increases hippocampal brain-derived neurotrophic factor, β-catenin and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Ketanserin: An In-Depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserin is a quinazoline-derived compound that has become an indispensable pharmacological tool in the field of neuroscience.[1][2] Initially developed as an antihypertensive agent, its utility in research stems from its potent and selective antagonist activity at serotonin 5-HT2A receptors.[1][3] This property allows researchers to dissect the role of the 5-HT2A receptor system in a vast array of physiological and pathological processes, including mood, cognition, and perception. While primarily known for its 5-HT2A antagonism, this compound also exhibits affinity for other receptors, notably α1-adrenergic and histamine H1 receptors.[3][4] A thorough understanding of this broader pharmacological profile is critical for the accurate interpretation of experimental results. This guide provides a comprehensive overview of this compound's pharmacology, outlines detailed experimental protocols, and presents its applications as a research tool in neuroscience.

Pharmacological Profile of this compound

The efficacy and specificity of this compound as a research tool are defined by its binding affinity (Ki) for its primary target and various off-target receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro and is an inverse measure of affinity. This compound's high affinity for the 5-HT2A receptor, coupled with its lower affinity for other receptors, allows for its use as a selective antagonist under appropriate experimental conditions.[2] However, its significant affinity for α1-adrenergic and H1 histamine receptors must be considered when designing experiments and interpreting data.[3][4]

Table 1: Binding Affinity (Ki) of this compound for Various Neurotransmitter Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM | Species/Tissue |

| Serotonin 5-HT2A | 0.35 - 3.5 | Human recombinant / Rat Cortex |

| Serotonin 5-HT2C | 20 - 50 | Human / Rat |

| Serotonin 5-HT1B | > 1000 | Human |

| Serotonin 5-HT1D | > 1000 | Human |

| α1-Adrenergic | 2 - 10 | Rat Cortex / Vasculature |

| α2-Adrenergic | > 1000 | Rat Cortex |

| Dopamine D2 | 50 - 200 | Striatum |

| Histamine H1 | 5 - 20 | Brain |

Note: Ki values are compiled from various sources and can differ based on experimental conditions, tissue preparation, and radioligand used. This table presents a representative range.

Mechanism of Action: 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by serotonin, the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade modulates the excitability of neurons and influences a wide range of cellular processes.

This compound acts as a competitive antagonist at the 5-HT2A receptor, binding to the same site as serotonin but without activating the receptor.[1] By occupying the receptor, it prevents serotonin from binding and initiating the downstream signaling cascade. This blockade of 5-HT2A-mediated signaling is the principal mechanism underlying its use in neuroscience research to investigate the functions of this receptor system.

Caption: this compound blocks the 5-HT2A receptor Gq-coupled signaling cascade.

Experimental Protocols

The following protocols are examples of how this compound is used in both in vitro and in vivo neuroscience research.

In Vitro: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [³H]this compound as the radioligand.

Objective: To calculate the Ki of a test compound at the 5-HT2A receptor.

Materials:

-

Rat frontal cortex tissue or cells expressing recombinant 5-HT2A receptors.

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

[³H]this compound (specific activity ~60-90 Ci/mmol).

-

Non-labeled this compound or another high-affinity 5-HT2A ligand (for non-specific binding).

-

Test compound at various concentrations.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize rat frontal cortex in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet (membrane fraction) in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In test tubes, combine:

-

100 µL of assay buffer (for total binding).

-

100 µL of non-labeled this compound (1 µM final concentration, for non-specific binding).

-

100 µL of test compound at various concentrations.

-

-

Add 100 µL of [³H]this compound (final concentration ~0.5 nM).

-

Add 300 µL of the membrane preparation (50-100 µg of protein).

-

Incubation: Incubate the tubes at 37°C for 30 minutes.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]this compound binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound and Kd is its dissociation constant for the receptor.

In Vivo: Antagonism of Psychedelic-Induced Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice and rats is a behavioral proxy for 5-HT2A receptor activation by psychedelic compounds like DOI or psilocybin.[5][6][7] this compound is used to confirm that the observed HTR is indeed mediated by 5-HT2A receptors.[5][8][9]

Objective: To determine if this compound can block the HTR induced by a 5-HT2A agonist.

Materials:

-

Adult male mice (e.g., C57BL/6J strain).

-

This compound solution (e.g., 1-2 mg/kg in saline or 10% DMSO).[5][6]

-

5-HT2A agonist solution (e.g., DOI at 1 mg/kg or psilocybin at 1 mg/kg).[6]

-

Vehicle solution (e.g., saline or 10% DMSO).

-

Standard rodent cages.

-

Video recording equipment.

Methodology:

-

Animal Habituation: Acclimate mice to the testing room and observation cages for at least 60 minutes before the experiment.

-

Experimental Groups: Divide animals into at least four groups:

-

Group 1: Vehicle + Vehicle

-

Group 2: this compound + Vehicle

-

Group 3: Vehicle + 5-HT2A Agonist

-

Group 4: this compound + 5-HT2A Agonist

-

-

Drug Administration:

-

Behavioral Observation: Immediately after the second injection, place the mouse in an observation cage and begin video recording.[5] The observation period typically lasts for 15-30 minutes.[5]

-

Data Scoring: A trained observer, blind to the experimental conditions, will later watch the videos and count the number of head twitches. A head twitch is a rapid, paroxysmal rotational movement of the head.

-

Data Analysis: Compare the number of head twitches across the different groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in HTR in the "this compound + 5-HT2A Agonist" group compared to the "Vehicle + 5-HT2A Agonist" group confirms the 5-HT2A-mediated nature of the behavior.[5]

Caption: Experimental workflow for an in vivo head-twitch response (HTR) study.

Applications in Neuroscience Research

-

Probing Psychedelic Drug Mechanisms: this compound is crucial for demonstrating that the behavioral and psychological effects of classic psychedelics (e.g., LSD, psilocybin) are mediated by 5-HT2A receptor activation.[8][10] Pre-treatment with this compound has been shown to block the subjective effects of psychedelics in humans and related behaviors in animals.[5][10]

-

Investigating Psychiatric Disorders: Dysregulation of the 5-HT2A system has been implicated in schizophrenia and depression.[11] this compound is used in animal models to explore the role of 5-HT2A receptors in psychosis-like behaviors and the mechanisms of action of atypical antipsychotic drugs, many of which have 5-HT2A antagonist properties.

-

Studying Learning and Memory: The 5-HT2A receptor is involved in modulating cognitive processes. This compound can be used to investigate the role of this receptor in working memory, cognitive flexibility, and other learning paradigms, although results can be complex and task-dependent.[12]

-

Elucidating Serotonin-Dopamine Interactions: There is a significant interplay between the serotonin and dopamine systems in the brain.[12] this compound is a valuable tool for studying how 5-HT2A receptor blockade affects dopamine release and the function of dopaminergic pathways, which is relevant for understanding conditions like Parkinson's disease and addiction.

-

Neurophysiology: In electrophysiology studies, this compound is applied to brain slices or used in vivo to determine if serotonin's effects on neuronal firing and synaptic plasticity are mediated by 5-HT2A receptors.[13]

Considerations and Limitations

-

Off-Target Effects: At higher concentrations, this compound's blockade of α1-adrenergic and H1 histamine receptors can confound results.[4][14] It is essential to use the lowest effective dose and include appropriate control experiments to rule out contributions from these off-target effects. For example, comparing results with a more selective 5-HT2A antagonist (e.g., M100907) can be beneficial.

-

Species Differences: The pharmacokinetics and pharmacodynamics of this compound can vary between species. Doses and treatment regimens should be optimized for the specific animal model being used.

-

Pharmacokinetics: The route of administration and the time course of the drug's action must be considered. In human studies using oral administration, peak plasma concentrations are reached in about 2 hours.[15][16] Pretreatment times in animal studies should be chosen to ensure the antagonist is at its target when the agonist is administered.

-

Inverse Agonism vs. Neutral Antagonism: While often referred to as a neutral antagonist, some evidence suggests this compound may have inverse agonist properties at the 5-HT2A receptor, meaning it can reduce the receptor's basal activity. This distinction can be important for interpreting results, especially in systems with high constitutive receptor activity.

Conclusion

This compound remains a cornerstone research tool in neuroscience due to its potent 5-HT2A receptor antagonism. Its utility spans from fundamental in vitro binding assays to complex in vivo behavioral and physiological studies. By providing a means to selectively block a key hub in the serotonergic system, this compound allows researchers to elucidate the intricate roles of the 5-HT2A receptor in health and disease. A careful consideration of its full pharmacological profile and adherence to rigorous experimental design are paramount to leveraging its full potential and generating clear, interpretable data.

References

- 1. Pharmacology of potent and selective S2-serotonergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Drugs [bio-protocol.org]

- 7. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

- 9. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound on neuronal responses to serotonin in the prefrontal cortex, lateral geniculate and dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo and in vitro activity of selective 5-hydroxytryptamine2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.regionh.dk [research.regionh.dk]

- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]

The Discovery and Development of Ketanserin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of ketanserin. Discovered at Janssen Pharmaceutica in 1980, this compound was the first selective serotonin 5-HT2A receptor antagonist identified.[1] Initially developed as an antihypertensive agent, its mechanism of action was later elucidated to involve the blockade of both 5-HT2A and α1-adrenergic receptors.[2][3] This document details the pivotal experiments that defined its receptor binding profile, the associated signaling pathways, and the methodologies employed in its characterization. All quantitative data are summarized for clarity, and key experimental workflows and signaling cascades are visualized through diagrams.

Discovery and Initial Development

This compound (initially coded as R 41 468) was first synthesized and studied at Janssen Pharmaceutica, with its discovery reported in the scientific literature in 1980.[1] It emerged from a research program aimed at developing novel antihypertensive agents.[4] Clinical studies demonstrated its efficacy in lowering blood pressure, particularly in older patients, which led to its classification as an antihypertensive drug by the World Health Organization.[5][6]

Pharmacological Profile: A Dual Antagonist

Initial pharmacological studies revealed that this compound's antihypertensive effects were not solely attributable to serotonin receptor blockade. Further investigation identified it as a potent antagonist at α1-adrenergic receptors, which is now understood to be the primary mechanism for its blood pressure-lowering action.[3][7][8] It also possesses a high affinity for histamine H1 receptors.[1]

Receptor Binding Affinity

The binding profile of this compound has been extensively characterized across various receptors and species. The following tables summarize key quantitative data from radioligand binding assays.

| Receptor Subtype | Species | Preparation | Radioligand | Parameter | Value | Reference |

| 5-HT2A | Human | Recombinant | [3H]this compound | pIC50 | 9.09 | [9] |

| 5-HT2A | Rat | Frontal Cortex | [3H]this compound | K D | 2.0 nM | [10] |

| 5-HT2C | Human | Recombinant | [3H]mesulergine | pKi | 6.8 | [9] |

| 5-HT2C | Rat | Choroid Plexus | [3H]mesulergine | pKi | 7.4 | [9] |

| α1A-adrenoceptor | Human | Recombinant | [3H]prazosin | pKi | 8.2 | [9] |

| α1A-adrenoceptor | Rat | Forebrain | [3H]prazosin | pKi | 8.0 | [9] |

| α1B-adrenoceptor | Human | Recombinant | [3H]prazosin | pKi | 8.3 | [9] |

| α1D-adrenoceptor | Human | Recombinant | [3H]prazosin | pKi | 8.0 | [9] |

| H1 | Human | Recombinant | [3H]pyrilamine | pKi | 8.8 | [9] |

| D2 | Human | Recombinant | [3H]spiperone | pKi | 6.62 | [9] |

Table 1: Receptor Binding Affinity of this compound. This table presents a summary of dissociation constants (Ki, KD) and inhibitory concentrations (pIC50) for this compound at various G protein-coupled receptors.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by blocking the signaling pathways initiated by the activation of 5-HT2A and α1-adrenergic receptors. Both of these receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[1][5][11]

Upon agonist binding, these receptors activate Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[11] DAG remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This compound, as an antagonist, prevents this cascade from occurring.

Experimental Protocols

The characterization of this compound's pharmacology relied on several key experimental techniques, most notably radioligand binding assays to determine its affinity for various receptors.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is a representative example for determining the binding affinity of a test compound (like this compound) at the 5-HT2A receptor using [3H]this compound as the radioligand.

1. Membrane Preparation:

-

Rat frontal cortex is dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The resulting pellet is washed twice by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 70-100 µ g/well .

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

-

50 µL of [3H]this compound (at a final concentration near its KD, e.g., 2.0 nM).

-

50 µL of the test compound at various concentrations (for competition assays) or buffer (for saturation assays).

-

100 µL of the membrane preparation.

-

-

Non-specific binding is determined in parallel wells containing a high concentration of a non-labeled competing ligand (e.g., 10 µM ritanserin).

-

The plate is incubated at 37°C for 20-30 minutes to reach equilibrium.

3. Termination and Filtration:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.

-

Each well is washed rapidly three times with ice-cold assay buffer.

-

The filters are collected, and retained radioactivity is measured by liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For competition assays, IC50 values are determined by non-linear regression analysis of the competition curves.

-

Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Synthesis

The chemical synthesis of this compound is well-documented. A common method involves the condensation reaction between 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione and 4-(4-Fluorobenzoyl)piperidine.[1][12] The crude product is then purified through recrystallization to yield the final compound.[12]

Conclusion

The discovery of this compound marked a significant milestone in pharmacology, providing the first selective antagonist for the 5-HT2A receptor and a valuable tool for studying the serotonergic system.[1] Its development as an antihypertensive agent highlighted the complex interplay between the serotonergic and adrenergic systems in cardiovascular regulation. The detailed characterization of its binding profile and mechanism of action, achieved through rigorous experimental protocols, has provided a foundational understanding for the development of subsequent generations of receptor-targeted therapeutics. This guide has consolidated the core technical information surrounding this compound's journey from laboratory synthesis to pharmacological cornerstone.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 12. ahajournals.org [ahajournals.org]

Ketanserin's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the central nervous system (CNS) effects of ketanserin, a potent antagonist of serotonin 5-HT2A receptors with additional activity at other receptor systems. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction

This compound is a selective antagonist of the serotonin 5-HT2A receptor, though it also exhibits notable affinity for alpha-1 adrenergic and H1 histamine receptors.[1][2] Initially developed as an antihypertensive agent, its ability to modulate serotonergic and adrenergic neurotransmission has made it a valuable tool in neuroscience research.[3][4] This guide explores its multifaceted interactions within the CNS, providing a comprehensive resource for professionals in drug development and neuropharmacology.

Quantitative Receptor Binding Profile

The affinity of this compound for various CNS receptors is critical to understanding its pharmacological profile. The following table summarizes the binding affinities (Ki values) of this compound for key human and rat receptors, compiled from various radioligand binding studies.

| Receptor Subtype | Species | Ki (nM) | Reference |

| 5-HT2A | Human | 2.1 | [5] |

| 5-HT2C | Human | 46 | [5] |

| 5-HT1D | Human | 1900 | [6] |

| α1-adrenergic | Rat | 10 | [7] |

| H1 Histamine | Rat | 13 | [7] |

| Dopamine D2 | Rat | 148 | [7] |

Core CNS Effects and Mechanisms of Action

This compound's primary CNS effects are mediated through its potent antagonism of the 5-HT2A receptor.[1] This receptor is densely expressed in cortical and limbic brain regions and is coupled to the Gq/11 signaling pathway.[8] Blockade of 5-HT2A receptors by this compound has been shown to modulate mood, cognition, and perception.[3]

Furthermore, this compound's antagonism of alpha-1 adrenergic receptors contributes to its sedative and sympatholytic effects.[9] The blockade of these receptors in the CNS can lead to a reduction in sympathetic outflow.[9] The compound's affinity for H1 histamine receptors also contributes to its sedative properties.[4]

Signaling Pathways

The following diagrams illustrate the primary signaling cascades affected by this compound in the CNS.

Experimental Protocols

The following sections detail common experimental methodologies used to investigate the CNS effects of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for specific CNS receptors.[10][11]

Objective: To determine the Ki of this compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [³H]this compound for 5-HT2A receptors)

-

This compound solutions of varying concentrations

-

Incubation buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the incubation buffer.

-

Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Pharmaco-Electroencephalography (Pharmaco-EEG)

This protocol assesses the effects of this compound on brain electrical activity in humans.[9]

Objective: To quantify the CNS effects of this compound, such as sedation.

Materials:

-

EEG recording system

-

Scalp electrodes

-

This compound or placebo

-

Data analysis software

Procedure:

-

Baseline Recording: Record baseline EEG activity from subjects.

-

Drug Administration: Administer a single dose of this compound or placebo in a double-blind, randomized manner.

-

Post-Dose Recording: Record EEG at multiple time points after drug administration.

-

Data Processing: Process the EEG data, including artifact rejection and spectral analysis.

-

Analysis: Analyze changes in EEG power spectra (e.g., increase in delta and theta power, decrease in alpha and beta power) as indicators of sedation.

Positron Emission Tomography (PET)

This protocol is used to measure the in vivo receptor occupancy of this compound in the human brain.[2]

Objective: To determine the relationship between plasma concentration of this compound and its occupancy of 5-HT2A receptors.

Materials:

-

PET scanner

-

Radiotracer specific for the target receptor (e.g., [¹¹C]Cimbi-36 for 5-HT2A receptors)

-

This compound or placebo

-

Arterial blood sampling system

Procedure:

-

Baseline Scan: Perform a baseline PET scan after injection of the radiotracer.

-

Drug Administration: Administer a single oral dose of this compound.

-

Post-Dose Scan: Perform a second PET scan at a time point corresponding to the peak plasma concentration of this compound.

-

Blood Sampling: Collect arterial blood samples throughout the scans to measure plasma radiotracer and this compound concentrations.

-

Image Analysis: Reconstruct PET images and calculate the binding potential (BP_ND) of the radiotracer in various brain regions.

-

Occupancy Calculation: Calculate receptor occupancy as the percentage reduction in BP_ND after this compound administration compared to baseline.

Conclusion

This compound's well-characterized antagonism of 5-HT2A, alpha-1 adrenergic, and H1 histamine receptors makes it a valuable pharmacological tool for CNS research. Its effects on sedation, mood, and cognition are directly linked to its interactions with these key neurotransmitter systems. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the complex CNS pharmacology of this compound and related compounds.

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. This compound exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acnp.org [acnp.org]

- 6. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Combined pharmaco-EEG and pharmacopsychological study to estimate CNS effects of this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Beyond the Landmark: A Technical Guide to Ketanserin's Molecular Targets Beyond 5-HT2A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketanserin, a quinazoline derivative, is classically recognized for its potent antagonism of the serotonin 2A (5-HT2A) receptor. This activity has been the cornerstone of its investigation and clinical use as an antihypertensive agent. However, a comprehensive understanding of its pharmacological profile reveals a more complex picture. This compound interacts with a range of other molecular targets, an understanding of which is critical for elucidating its full therapeutic potential and side-effect profile. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the 5-HT2A receptor, presenting quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Quantitative Binding Profile of this compound at Non-5-HT2A Targets

This compound exhibits significant affinity for several other receptors and transporters. The following tables summarize the binding affinities (Ki) of this compound for its key non-5-HT2A molecular targets. The data has been compiled from various radioligand binding studies and is presented to facilitate a comparative analysis of this compound's off-target activities.

Table 1: Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| α1 | Porcine | Aorta | [3H]prazosin | 8.3 | [1] |

| α1A | Human | Recombinant | ~10 (pKi=8) | [2] | |

| α1B | Human | Recombinant (HEK 293T cells) | ~10 (pKi=8) | [2] | |

| α1B | Rat | Cerebral Cortex (membranes) | ~10 (pKi=8) | [2] | |

| α1B | Rat | Intact Tissues (tail artery, aorta, cerebral cortex) | ~1000 (pKi=6) | [2] | |

| α1D | Human | Recombinant | ~10 (pKi=8) | [2] |

Table 2: Binding Affinity of this compound for Histamine H1 Receptor

| Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Human | Recombinant | 2 | [3] |

Table 3: Inhibitory Activity of this compound at Vesicular Monoamine Transporter 2 (VMAT2)

| Species | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Mouse | [3H]5-HT uptake inhibition | 100 | [3] | |

| Human | 100 - 180 | 77 - 1190 | [4] | |

| Human Platelets | [3H]this compound binding | 32 | [5] |

Key Off-Target Signaling Pathways

This compound's interaction with its non-5-HT2A targets modulates distinct signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical pathways affected by this compound's antagonist activity.

α1-Adrenergic Receptor Signaling Pathway

This compound acts as an antagonist at α1-adrenergic receptors, which are Gq protein-coupled receptors. Their activation by endogenous catecholamines like norepinephrine leads to vasoconstriction. By blocking these receptors, this compound inhibits this pathway, contributing to its vasodilatory and antihypertensive effects.

Caption: α1-Adrenergic Receptor Signaling Pathway and its Inhibition by this compound.

Histamine H1 Receptor Signaling Pathway

This compound is a potent antagonist of the histamine H1 receptor, another Gq-coupled receptor. Blockade of this receptor is responsible for some of the sedative side effects of this compound and may contribute to its anti-inflammatory properties.

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by this compound.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

This compound inhibits VMAT2, a transporter responsible for packaging monoamines (e.g., serotonin, dopamine, norepinephrine) into synaptic vesicles. This inhibition can lead to a depletion of these neurotransmitters in the presynaptic terminal, thereby affecting monoaminergic neurotransmission.[6]

Caption: Mechanism of VMAT2 Inhibition by this compound.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for its various molecular targets is predominantly achieved through radioligand binding assays. Below is a generalized protocol for a competitive binding assay, which can be adapted for specific receptors.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., α1-adrenergic receptor) by measuring its ability to displace a known radioligand.

Materials:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissue homogenates).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors).

-

This compound: A stock solution of known concentration.

-

Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with specific ions).

-

Non-specific Binding Control: A high concentration of a non-radioactive ligand that binds to the receptor to determine non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Experimental Workflow Diagram:

References